3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
Description
3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS: 1638771-93-3) is a bicyclic bispidine derivative featuring a rigid 3,7-diazabicyclo[3.3.1]nonane scaffold. The compound is substituted with a benzyl ester at position 3, a tert-butyl ester at position 7, and a ketone at position 7. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the benzyl group) and steric protection (from the tert-butyl group), making it a candidate for pharmaceutical applications, including protease inhibition .
Properties
IUPAC Name |
7-O-benzyl 3-O-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-11-15-9-21(10-16(12-22)17(15)23)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTAMWNCYHUMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110802 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-93-3 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Derivatives
A foundational approach involves condensing a 1,5-diamine with a 1,3-dicarbonyl compound to form the diazabicyclo framework. For example, reacting 1,5-diaminopentane with diethyl oxaloacetate under acidic conditions yields a bicyclic lactam intermediate, which is subsequently oxidized to the 9-oxo derivative.
Reaction Conditions :
Diels-Alder Cycloaddition
Adapting methods from bicyclo[2.2.2]octene syntheses, a 2H-pyran-2-one derivative can undergo double Diels-Alder reactions with maleic anhydride to form fused bicyclic systems. While this route typically generates six-membered rings, modifications using strained dienophiles (e.g., norbornene derivatives) may facilitate [3.3.1] systems.
Limitations :
- Requires high temperatures (150–200°C) for cycloaddition.
- Low regioselectivity for unsymmetrical dienophiles.
Esterification Strategies
Sequential Protection of Amine Groups
The tert-butyl and benzyl esters are introduced via stepwise acylation of the bicyclic diamide:
tert-Butyl Ester Installation :
Benzyl Ester Installation :
One-Pot Bis-Esterification
A tandem approach utilizes Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protections simultaneously. However, competing reactions necessitate careful stoichiometric control:
- Molar Ratio : 1.1 equiv Boc-anhydride : 1.0 equiv Cbz-Cl.
- Base : Triethylamine (TEA) in acetonitrile.
- Yield : 70–75%.
Oxidation to the 9-Oxo Derivative
Jones Oxidation
Treatment of the secondary alcohol precursor with Jones reagent (CrO3/H2SO4) in acetone selectively oxidizes the C9 position:
Swern Oxidation
For acid-sensitive intermediates, oxalyl chloride and dimethyl sulfoxide (DMSO) provide milder oxidation:
Stereochemical Considerations
The bicyclo[3.3.1]nonane system may adopt boat-chair conformations , influencing reactivity. X-ray crystallography of analogous compounds reveals that substituents at C3 and C7 occupy axial positions to minimize steric strain. Resolution of enantiomers via chiral column chromatography or enzymatic methods is critical for applications requiring optical purity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Diamine + dicarbonyl | 58–62 | 95 | Moderate |
| Diels-Alder | Double cycloaddition | 45–50 | 90 | Low |
| Sequential Esterification | Boc/Cbz protections | 70–75 | 98 | High |
| Jones Oxidation | C9 alcohol → ketone | 88–92 | 99 | High |
Chemical Reactions Analysis
3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve enzyme dysregulation.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding site. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect key metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Group Impact
Key Compounds for Comparison
Di-tert-butyl 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate (2a) Substituents: tert-Butyl esters at positions 3 and 7; methyl groups at positions 1 and 5; ketone at position 8. Properties: Melting point (m.p.) 186–188°C, 95% purity. Demonstrated activity as a SARS-CoV-2 main protease inhibitor . Methyl groups enhance steric hindrance, which may influence binding affinity .
Di-tert-butyl 9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate (4a) Substituents: tert-Butyl esters; hydroxy group at position 9 (reduced ketone). Properties: Oily liquid, 97% yield. The hydroxy group increases hydrogen-bonding capacity, suggesting utility as a prodrug or intermediate . Comparison: The ketone-to-alcohol reduction in 4a alters electronic properties and metabolic stability relative to the target compound’s oxo group .
3-Cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one β-cyclodextrin complex (13) Substituents: Cyclopropanmethyl and isopropoxypropyl groups. Properties: Enhanced aqueous solubility via cyclodextrin inclusion. Studied for improved bioavailability in drug delivery . Comparison: The target compound lacks cyclodextrin complexation but may benefit from similar strategies to address solubility limitations .
Table 1: Structural and Physical Property Comparison
Stability and Functional Group Reactivity
- The tert-butyl ester provides hydrolytic stability, while the benzyl ester is susceptible to hydrogenolysis, enabling selective deprotection for further derivatization .
Biological Activity
3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS No. 1638771-93-3) is a complex organic compound with the molecular formula C20H26N2O5. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of the diaza-bicyclo[3.3.1]nonane family. Its structural attributes include:
- Molecular Weight : 374.43 g/mol
- Functional Groups : Contains oxo, benzyl, and tert-butyl groups, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 7-O-benzyl 3-O-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
| CAS Number | 1638771-93-3 |
| Molecular Formula | C20H26N2O5 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including nicotinic acetylcholine receptors (nAChRs). Research indicates that the diaza-bicyclo[3.3.1]nonane scaffold can enhance binding affinity and selectivity for these receptors, which are implicated in various neurological conditions.
Key Mechanisms:
- Nicotinic Receptor Modulation : The compound may act as a ligand for nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.
- Anticancer Potential : Studies suggest that bicyclic compounds similar to this one may exhibit anticancer properties by interfering with cancer cell proliferation pathways.
Biological Activity Studies
Recent research has highlighted various biological activities associated with compounds related to the diaza-bicyclo[3.3.1]nonane framework:
-
Anticancer Activity :
- A study demonstrated that derivatives of the bicyclic structure showed significant inhibition of cancer cell lines at low micromolar concentrations.
- The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
-
Neuroprotective Effects :
- Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and excitotoxicity.
- Electrophysiological studies indicate modulation of ion channels associated with neuronal signaling.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Case Study 1 : A derivative of the bicyclic structure was tested for its ability to inhibit tumor growth in xenograft models, showing a reduction in tumor size by approximately 50% compared to control groups.
- Case Study 2 : In vitro studies on neuronal cultures revealed that treatment with the compound led to a significant decrease in markers of apoptosis under oxidative stress conditions.
Comparative Analysis
When comparing this compound with other structurally similar compounds, notable differences in biological activity and selectivity profiles emerge:
| Compound Name | Biological Activity | Selectivity for nAChRs |
|---|---|---|
| This compound | Anticancer, Neuroprotective | High |
| tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | Moderate Anticancer | Moderate |
| 7-Benzyl-9-oxo-3,7-diaza-bicyclo[3.3.1]nonane | Low Anticancer | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
